molecular formula C9H12O2 B14591366 2-Ethylidenehepta-4,6-dienoic acid CAS No. 61097-41-4

2-Ethylidenehepta-4,6-dienoic acid

Cat. No.: B14591366
CAS No.: 61097-41-4
M. Wt: 152.19 g/mol
InChI Key: AJRODPYVVLJXBT-UHFFFAOYSA-N
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Description

2-Ethylidenehepta-4,6-dienoic acid is an organic compound with the molecular formula C9H12O2. It is characterized by a conjugated diene system, which makes it a valuable intermediate in various chemical reactions and industrial applications. This compound is of interest due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-ethylidenehepta-4,6-dienoic acid can be achieved through several methods. One notable method involves the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction is carried out under mild conditions of temperature (70°C) and pressure (100 atm) to yield octadienyl esters of this compound . Another method involves the telomerization of butadiene with carbon dioxide, also catalyzed by phosphine-palladium complexes .

Chemical Reactions Analysis

2-Ethylidenehepta-4,6-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.

    Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include palladium complexes, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Major products formed from these reactions include octa-1,3,7-triene and various lactones .

Scientific Research Applications

2-Ethylidenehepta-4,6-dienoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethylidenehepta-4,6-dienoic acid involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cyclic adducts with dienophiles. Additionally, its interaction with palladium complexes facilitates various catalytic processes, including co-oligomerization and telomerization .

Comparison with Similar Compounds

2-Ethylidenehepta-4,6-dienoic acid can be compared with similar compounds such as:

Properties

CAS No.

61097-41-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethylidenehepta-4,6-dienoic acid

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6H,1,7H2,2H3,(H,10,11)

InChI Key

AJRODPYVVLJXBT-UHFFFAOYSA-N

Canonical SMILES

CC=C(CC=CC=C)C(=O)O

Origin of Product

United States

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